molecular formula C15H17N3O B12869366 2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12869366
M. Wt: 255.31 g/mol
InChI Key: QWNBDDNKJOSDHF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, ethoxyphenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form the pyrrole ring. Subsequent reactions introduce the amino and carbonitrile groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-methoxyphenyl)propane
  • 2-Amino-1,3,4-thiadiazole derivatives
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of applications and potential benefits in various fields .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-1-(2-ethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3O/c1-4-19-14-8-6-5-7-13(14)18-11(3)10(2)12(9-16)15(18)17/h5-8H,4,17H2,1-3H3

InChI Key

QWNBDDNKJOSDHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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